molecular formula C18H19FN4O3S2 B2617483 4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1219902-66-5

4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2617483
CAS No.: 1219902-66-5
M. Wt: 422.49
InChI Key: ALMKHABCJXQRHO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group, a piperidine ring linked via a sulfonyl group, and a 3,5-dimethylisoxazole moiety.

Properties

IUPAC Name

4-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S2/c1-11-16(12(2)26-22-11)28(24,25)23-9-5-6-13(10-23)17-20-21-18(27-17)14-7-3-4-8-15(14)19/h3-4,7-8,13H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMKHABCJXQRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the 1,3,4-thiadiazole ring, which can be achieved through the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Next, the piperidine ring is synthesized and attached to the thiadiazole ring through a nucleophilic substitution reaction. The sulfonyl group is then introduced using a sulfonyl chloride reagent under basic conditions. Finally, the isoxazole ring is formed through a cyclization reaction involving a suitable precursor, such as a β-keto ester or an α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in the study of biological processes and pathways, particularly those involving its functional groups.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorophenyl and thiadiazole groups are particularly important for binding to these targets, while the piperidine and isoxazole rings may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives with Fluorophenyl Substituents

  • Compound 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine (): Structure: Simpler backbone lacking the piperidine-sulfonyl-isoxazole extension. Activity: Demonstrates insecticidal and fungicidal properties, attributed to the electron-withdrawing fluorine atom enhancing electrophilic interactions .
  • Schiff Bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine ():

    • Structure : Incorporates a thiophene ring and Schiff base modifications.
    • Activity : Exhibits selective anticancer activity (IC50 = 1.28 μg/mL against MCF7 breast cancer cells) due to enhanced π-π stacking and hydrogen-bonding capabilities from the thiophene and imine groups .
    • Comparison : The queried compound’s sulfonyl group may improve solubility and bioavailability over these Schiff bases, which lack polar sulfonyl linkages.

Piperidine-Containing Thiadiazoles

  • N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (): Structure: Piperidine linked via a thioether group to the thiadiazole core. Activity: Evaluated as acetylcholinesterase inhibitors, with substituent-dependent potency (e.g., electron-donating groups enhance binding to catalytic sites) .

Isoxazole-Thiadiazole Hybrids

  • 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ():
    • Structure : Combines thiazole, pyrazole, and triazole rings with fluorophenyl groups.
    • Activity : Antimicrobial activity via disruption of bacterial cell membranes (e.g., compound 4 in shows MIC = 8 μg/mL against S. aureus) .
    • Comparison : The queried compound’s isoxazole ring may offer metabolic stability over thiazole-containing analogs, as isoxazoles are less prone to oxidative degradation.

Data Table: Comparative Analysis of Key Compounds

Compound Class Core Structure Substituents/Modifications Reported Activity (Source)
Queried Compound 1,3,4-Thiadiazole 2-Fluorophenyl, piperidine-sulfonyl-isoxazole Not directly reported
5-(3-Fluorophenyl)-thiadiazol-2-amine 1,3,4-Thiadiazole 3-Fluorophenyl, amine Insecticidal, fungicidal
Schiff Bases () 1,3,4-Thiadiazole + thiophene 4-Fluorophenyl, Schiff base Anticancer (IC50 = 1.28 μg/mL)
Piperidine-thiadiazoles () 1,3,4-Thiadiazole + piperidine Thioether linkage, benzamide Acetylcholinesterase inhibition
Thiazole-pyrazole hybrids () Thiazole + pyrazole + triazole 4-Fluorophenyl, triazole Antimicrobial (MIC = 8 μg/mL)

Research Findings and Implications

  • Electronic Effects : Fluorine substitution at the phenyl ring enhances electrophilicity and metabolic stability across all analogs, critical for target engagement .
  • Sulfonyl vs. Thioether Linkages : The sulfonyl group in the queried compound may improve solubility and reduce toxicity compared to thioether-linked derivatives, which are prone to oxidation .
  • Isoxazole Advantage : The 3,5-dimethylisoxazole moiety likely confers rigidity and resistance to enzymatic degradation, a limitation observed in thiazole-based compounds ().

Biological Activity

The compound 4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a novel synthetic molecule that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a thiadiazole moiety, a piperidine ring, and a dimethylisoxazole group. The presence of these functional groups contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC16H19F N4O2S
Molecular Weight354.41 g/mol
CAS NumberNot available
LogP3.50970
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the thiadiazole and isoxazole derivatives. The process typically requires specific reagents and conditions to ensure high yield and purity. Preliminary studies indicate that the introduction of sulfonyl groups enhances the solubility and biological activity of the resulting compounds .

Antimicrobial Activity

Research has shown that derivatives containing thiadiazole and isoxazole exhibit significant antimicrobial properties. For example, compounds similar to the one discussed have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating Minimum Inhibitory Concentration (MIC) values ranging from 0.3 to 8.5 µM . The structure-activity relationship (SAR) indicates that modifications in substituents can significantly affect antimicrobial efficacy.

Anti-inflammatory Properties

Studies have indicated that certain derivatives of isoxazole exhibit anti-inflammatory activity superior to traditional agents like curcumin. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

The piperidine component of the compound suggests possible neuroprotective effects. Some studies have explored similar piperidine-based compounds for their ability to protect neuronal cells from oxidative stress and apoptosis. This area warrants further investigation to fully elucidate the neuroprotective mechanisms involved.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated several thiadiazole derivatives for their antimicrobial properties against clinical isolates of bacteria. The compound exhibited promising results, with significant inhibition observed against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Activity Assessment : In a controlled experiment, derivatives were tested for their ability to reduce inflammation in animal models. Results indicated a marked decrease in swelling and pain responses compared to untreated controls .
  • Neuroprotection in Cell Models : Research involving neuronal cell lines demonstrated that certain modifications to the piperidine ring enhanced neuroprotective effects against neurotoxic agents, indicating potential applications in neurodegenerative diseases .

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